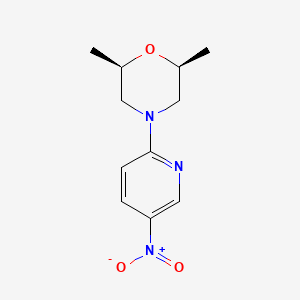

(2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine

Description

(2R,6S)-2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is a chiral morpholine derivative characterized by a nitro-substituted pyridine ring at the 4-position of a 2,6-dimethylmorpholine scaffold. The compound’s stereochemistry and functional groups play critical roles in its physicochemical and biological properties. It serves as a precursor to sonidegib, a Hedgehog pathway inhibitor used in cancer therapy . Its synthesis often involves nucleophilic aromatic substitution (SNAr) reactions, as demonstrated in flow chemistry optimization campaigns . The nitro group on the pyridine ring makes it a substrate for bacterial nitroreductases (e.g., Bacillus tequilensis nitroreductase, BtNR), though its catalytic efficiency is notably lower compared to other nitroaromatic compounds .

Properties

IUPAC Name |

(2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-4-3-10(5-12-11)14(15)16/h3-5,8-9H,6-7H2,1-2H3/t8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWWQMFPALMWEF-DTORHVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Attachment of the Nitropyridine Moiety: The nitropyridine moiety can be attached through a nucleophilic substitution reaction, where the morpholine derivative reacts with a nitropyridine compound under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminopyridine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the morpholine or pyridine ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the morpholine or pyridine ring.

Reduction: Aminopyridine derivatives.

Substitution: Various substituted morpholine or pyridine compounds.

Scientific Research Applications

(2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitropyridine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Morpholine Derivatives

Key Observations :

- The target compound’s nitropyridinyl group distinguishes it from agrochemical (e.g., fenpropimorph) and antifungal (e.g., amorolfine) derivatives, which feature bulky hydrophobic substituents.

- Stereochemistry influences enzymatic interactions: The (2S,6R) enantiomer () is explicitly tested in BtNR assays, but its activity remains low compared to nitrofurans .

Functional Group and Reactivity Comparisons

The 5-nitro-pyridin-2-yl group in the target compound contrasts with:

Table 2: Kinetic Parameters of BtNR Substrates

Key Insight : The target’s low catalytic efficiency in BtNR correlates with its weaker interactions in the enzyme’s active site, particularly the absence of key residues like Lys74 and Gln73 observed in other substrates .

Physicochemical Properties

- Lipophilicity : The nitro-pyridinyl group confers moderate lipophilicity (logP ~2–3), intermediate between dodecyl derivatives (logP >6) and polar analogs like 4-(pyrrolidinylmethyl)morpholine .

Biological Activity

(2R,6S)-2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine is a nitro-containing morpholine derivative that has garnered attention due to its diverse biological activities. The presence of the nitro group is crucial as it influences the compound's pharmacological properties and mechanisms of action. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

- Molecular Formula: C₁₁H₁₅N₃O₃

- CAS Number: 956699-05-1

- IUPAC Name: (2R,6S)-2,6-dimethyl-4-(5-nitro-2-pyridinyl)morpholine

1. Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to generate reactive intermediates that can interact with microbial DNA or other cellular targets.

- Mechanism: Upon reduction, nitro compounds can form toxic intermediates like nitroso species which bind covalently to DNA, leading to cell death . This mechanism is similar to that observed in well-known antibiotics such as metronidazole.

2. Anti-inflammatory Activity

Nitro-containing compounds have been shown to exhibit anti-inflammatory effects by modulating signaling pathways involved in inflammation.

- Mechanism: Nitro fatty acids derived from electrophilic reactions can inhibit pro-inflammatory mediators such as COX-2 and iNOS. This modulation occurs through the interaction with specific proteins involved in inflammatory processes .

| Compound | Target Enzymes | Effect on Inflammation |

|---|---|---|

| Nitro fatty acids | COX-2, iNOS | Inhibition of prostaglandin synthesis |

| This compound | Multi-target inhibition | Potential for reducing inflammation in various models |

3. Anticancer Activity

Research has indicated that nitro compounds may also possess anticancer properties through various mechanisms.

- Mechanism: The reduction of the nitro group can lead to the formation of reactive oxygen species (ROS) that induce apoptosis in cancer cells. Additionally, some studies suggest that these compounds can interfere with cancer cell proliferation by modulating cell cycle regulators .

Case Studies

Several studies have explored the biological activity of nitro-containing morpholines and their derivatives:

- Study on Antimicrobial Efficacy: A comparative study demonstrated that morpholine derivatives with nitro groups exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .

- Anti-inflammatory Properties in Animal Models: Research involving animal models showed that treatment with nitro fatty acids resulted in decreased levels of pro-inflammatory cytokines and improved outcomes in models of arthritis .

- Anticancer Potential: A recent study highlighted the ability of certain nitro-containing morpholines to inhibit tumor growth in xenograft models by inducing apoptosis through ROS-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.